BENZOYLHETERATISINE HCl
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Overview
Description
Benzoylheteratisine hydrochloride is a compound with a solid form and is used in traditional medicine . It is a potent antiarrhythmic and a local anesthetic . It is also a Na+ channel blocker .
Molecular Structure Analysis
The molecular formula of Benzoylheteratisine hydrochloride is C29H38ClNO6 . The compound has a complex structure, as indicated by its SMILES string .Physical And Chemical Properties Analysis
Benzoylheteratisine hydrochloride is a solid compound that should be stored at temperatures between 2-8°C . It’s soluble in water, moderately in methanol, and not well in ethanol .Scientific Research Applications
Neuropharmacological Effects
Benzoylheteratisine HCl has been studied for its effects on neuronal activity. Research conducted by Ameri (1997) demonstrated that 6-benzoylheteratisine, a structurally related alkaloid, inhibited neuronal activity in the rat hippocampus, suggesting potential applications in neuropharmacology and epilepsy management. This compound was observed to reduce epileptiform activity and inhibit sodium channels in neurons, pointing to its potential as a neuropharmacological agent (Ameri, 1997).
Antiarrhythmic Properties
The antiarrhythmic action of 6-benzoylheteratisine has been explored. In studies by Heubach et al. (1997) and Dzhakhangirov et al. (1997), the alkaloid demonstrated a significant effect in suppressing arrhythmias induced by various agents in guinea pig atria. This points towards its potential utility as a naturally occurring class-I antiarrhythmic substance (Heubach et al., 1997); (Dzhakhangirov et al., 1997).
Metabolic and Electrophysiological Studies
Studies on the metabolism of benzoylheteratisine in animals revealed that its main metabolic product is heteratisine, with a lower antiarrhythmic activity compared to the parent compound. These findings by Kuzibaeva et al. (1996) are significant for understanding the metabolic pathways and biological activity of benzoylheteratisine (Kuzibaeva et al., 1996).
Inhibition of Epileptiform Activity
Ameri and colleagues (1996, 1997) further investigated the inhibition of epileptiform activity in rat hippocampal slices by Aconitum alkaloids, including 6-benzoylheteratisine. Their research suggests that these alkaloids possess anticonvulsive potential, highlighting the possibility of developing new treatments for epilepsy and related disorders (Ameri et al., 1996); (Ameri & Gleitz, 1997).
Safety And Hazards
properties
CAS RN |
1262758-10-0 |
---|---|
Product Name |
BENZOYLHETERATISINE HCl |
Molecular Formula |
C29H38ClNO6 |
Molecular Weight |
532.074 |
InChI |
InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1 |
InChI Key |
BFFRNKZYZJVSJP-MOFCGRQPSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl |
Purity |
97 % (TLC, mass spectrometry, NMR). |
synonyms |
Heteratisan-14-one, 6-(benzoyloxy)-2-o-ethyl-8-hydroxy-1-methoxy-4-methyl-, (1-alpha,6-beta)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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